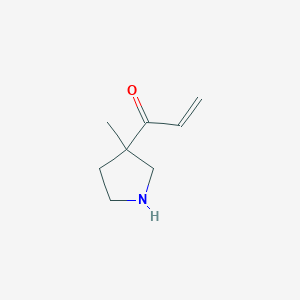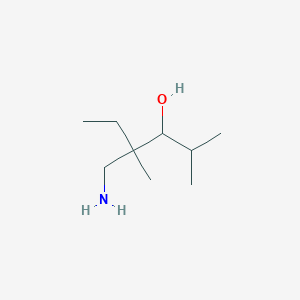
4-(Aminomethyl)-2,4-dimethylhexan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2,4-dimethylhexan-3-OL is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,4-dimethylhexan-3-OL typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 2,4-dimethylhexan-3-one, with formaldehyde and ammonia or a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2,4-dimethylhexan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2,4-dimethylhexan-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2,4-dimethylhexan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different backbone structure.
4-(Aminomethyl)indole: Contains an indole ring instead of a hexane backbone.
4-Aminocoumarin derivatives: Have a coumarin structure with an amino group attached
Uniqueness
4-(Aminomethyl)-2,4-dimethylhexan-3-OL is unique due to its specific combination of functional groups and its hexane backbone, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
4-(aminomethyl)-2,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(4,6-10)8(11)7(2)3/h7-8,11H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
LCAUKZNZOQCSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CN)C(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
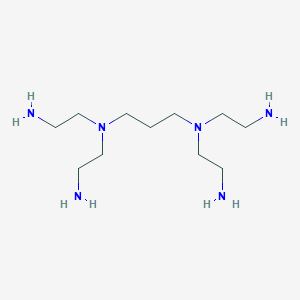

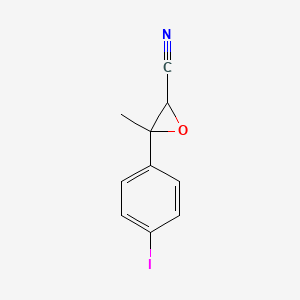
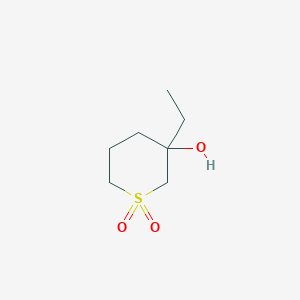
![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
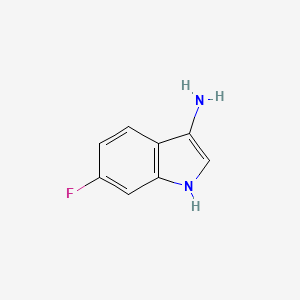

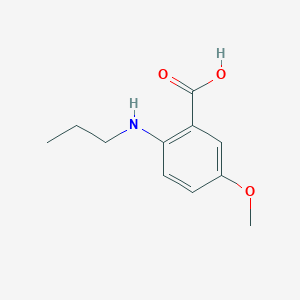

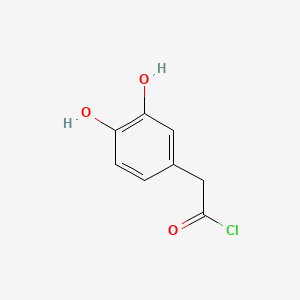
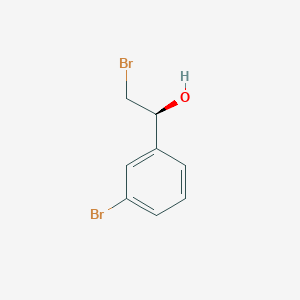
![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)
